N-(2,6-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
This compound belongs to the thienopyrimidine-acetamide class, characterized by a fused thiophene-pyrimidine core and an acetamide side chain. The structure includes:
- A thieno[3,2-d]pyrimidin-4-one scaffold, which is a bicyclic heteroaromatic system.
- A 7-(4-methylphenyl) substituent on the thienopyrimidine ring, enhancing lipophilicity.
While direct pharmacological data for this compound are unavailable in the provided evidence, analogs suggest applications in kinase inhibition or antimicrobial activity due to structural similarities to bioactive thienopyrimidines .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-14-7-9-17(10-8-14)18-12-29-22-21(18)24-13-26(23(22)28)11-19(27)25-20-15(2)5-4-6-16(20)3/h4-10,12-13H,11H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHNLWBKBNKFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide, with the CAS Number 1207030-07-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H21N3O2S
- Molecular Weight : 403.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to act as an inhibitor of specific enzymes involved in cellular processes, potentially affecting pathways related to cancer and inflammation.
Anticancer Activity
Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Preliminary in vitro studies have shown that the compound can induce apoptosis in cancer cell lines by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival and proliferation.
Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory properties:
- Cytokine Inhibition : The compound has been reported to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating a potential role in treating inflammatory diseases.
Case Studies
-
Study on Anticancer Properties :
- A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values varied among different cell lines, indicating selective toxicity towards certain cancer types.
-
Inflammation Model :
- In a murine model of inflammation, administration of the compound significantly reduced paw edema and levels of inflammatory markers compared to control groups. This suggests its potential utility in managing conditions like arthritis.
Research Findings Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Key Observations:
Substituent Effects: The 7-(4-methylphenyl) group in the target enhances lipophilicity compared to the dichlorophenyl (Compound 5.6) or phenoxyphenyl (Compound 5.15) groups, which may influence membrane permeability . The N-(2,6-dimethylphenyl)acetamide group introduces steric hindrance, unlike the simpler acetamide in Compound 23 .
Physicochemical and Spectroscopic Comparisons
- Melting Points: Higher m.p. values (224–230°C) in Compounds 5.6 and 5.15 correlate with polar substituents (Cl, phenoxy), suggesting stronger intermolecular forces. The target’s m.p. may align closer to Compound 23 (202–203°C) due to methyl-dominated substitution .
- Spectral Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
